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molecular formula C9H19NO3 B028242 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 102520-97-8

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B028242
M. Wt: 189.25 g/mol
InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603011

Procedure details

2-Methoxy-2-amino-1-propanol is dissolved in saturated aqueous NaHCO3 at room temperature. Di-tert-butyl di-carbonate is added in tert-butanol. The contents are stirred overnight and then extracted with ethyl acetate. The organic layer is dried over MgSO4 and filtered. The filtrate is evaporated to give N-Boc-2-amino-2-methyl-1-propanol.
Name
2-Methoxy-2-amino-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Di-tert-butyl di-carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([NH2:7])([CH3:6])[CH2:4][OH:5].[C:8](=[O:15])([O-])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].[C:16](=O)([O-])OC(C)(C)C>C([O-])(O)=O.[Na+].C(O)(C)(C)C>[C:8]([NH:7][C:3]([CH3:6])([CH3:16])[CH2:4][OH:5])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
2-Methoxy-2-amino-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CO)(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Di-tert-butyl di-carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)([O-])=O.C(OC(C)(C)C)([O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The contents are stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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